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Compound of Interest

Compound Name:
6-(4-Acetylpiperazin-1-yl)-2-

methylnicotinaldehyde

Cat. No.: B11791087

Get Quote

Executive Summary
The molecular formula C13H17N3O2 (Molecular Weight: 247.29 g/mol ) represents a specific

chemical space often occupied by heterocyclic carboxamides in drug discovery. While this

elemental composition can correspond to various isomers, it is most pharmacologically

significant when configured as a Pyridine-Quinuclidine conjugate (e.g., N-(quinuclidin-3-yl)-2-

oxo-1,2-dihydropyridine-3-carboxamide). These scaffolds are privileged structures in

neuropharmacology, serving as high-affinity ligands for

7 nicotinic acetylcholine receptors (nAChR) and 5-HT3 serotonin receptors.

This technical guide provides a rigorous analysis of the physicochemical properties, synthetic

architectures, and analytical validation protocols for this class of pyridine derivatives.

Part 1: Molecular Identity & Physicochemical Profile
Stoichiometry and Mass Spectrometry
The precise mass is critical for high-resolution mass spectrometry (HRMS) validation during

synthesis.
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Property Value Technical Note

Molecular Formula

C

H

N

O

Degree of Unsaturation (DoU)

= 7

Average Mass 247.293 g/mol Weighted average of isotopes

Monoisotopic Mass 247.1321 g/mol
Essential for [M+H]

identification in LC-MS

Elemental Analysis
C: 63.14%, H: 6.93%, N:

16.99%, O: 12.94%
Theoretical composition

LogP (Predicted) ~0.8 – 1.2
Highly permeable (CNS active

range)

Polar Surface Area ~65 Å² Good oral bioavailability profile

Structural Isomerism: The Quinuclidine Case
While simple alkyl-amino-nicotinamides fit this formula, the Quinuclidine-3-yl moiety is the most

chemically sophisticated isomer relevant to drug development.

Primary Target Structure:N-(1-azabicyclo[2.2.2]oct-3-yl)-2-oxo-1,2-dihydropyridine-3-

carboxamide

Core Scaffold: 2-Oxo-1,2-dihydropyridine (Tautomer of 2-hydroxypyridine).

Side Chain: 3-Aminoquinuclidine (Bicyclic amine).[1]

Linkage: Amide bond.[2]

Tautomeric Considerations
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The 2-hydroxypyridine moiety exists in equilibrium with its 2-pyridone tautomer. In solution

(especially polar solvents), the 2-pyridone form predominates, which is crucial for binding

affinity and solubility.

2-Hydroxypyridine Form
(Aromatic)

2-Pyridone Form
(Amide-like)

 Tautomerization
(Polar Solvent)

Click to download full resolution via product page

Figure 1: Tautomeric equilibrium critical for C13H17N3O2 pyridine derivatives.

Part 2: Synthetic Architecture
Retrosynthetic Analysis
The synthesis of C13H17N3O2 derivatives typically employs a convergent strategy, coupling a

functionalized pyridine carboxylic acid with a chiral or racemic amine.

Fragment A (Electrophile): 2-Hydroxynicotinic acid (or 2-chloronicotinic acid for SNAr routes).

Fragment B (Nucleophile): 3-Aminoquinuclidine dihydrochloride.[1]

Protocol: Amide Coupling via Activated Ester
This protocol describes the synthesis of the target scaffold using EDCI/HOBt coupling, favored

for preventing racemization of the quinuclidine center.

Reagents:

2-Hydroxynicotinic acid (1.0 eq)

(R)- or (S)-3-Aminoquinuclidine dihydrochloride (1.1 eq)

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

HOBt (Hydroxybenzotriazole) (1.2 eq)

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
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Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:

Activation: Dissolve 2-hydroxynicotinic acid in anhydrous DMF under N

atmosphere. Add EDCI and HOBt at 0°C. Stir for 30 minutes to form the active ester.

Free Base Formation: In a separate vial, neutralize 3-aminoquinuclidine dihydrochloride with

DIPEA in DMF.

Coupling: Add the amine solution dropwise to the activated acid mixture at 0°C.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

Monitor via TLC (10% MeOH in DCM, stained with Ninhydrin).

Workup:

Dilute with EtOAc.

Wash with sat. NaHCO

(removes unreacted acid).

Wash with brine.

Dry organic layer over Na

SO

and concentrate in vacuo.

Purification: Flash column chromatography (Silica gel). Eluent: DCM:MeOH:NH

OH (90:9:1) is often required due to the polarity of the quinuclidine nitrogen.

Workflow Diagram
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Figure 2: Convergent synthetic workflow for amide coupling of pyridine derivatives.

Part 3: Analytical Validation (Self-Validating
Systems)
To ensure scientific integrity, the synthesized compound must pass the following validation

checkpoints.

High-Performance Liquid Chromatography (HPLC)
Due to the basicity of the quinuclidine nitrogen, standard reverse-phase methods often result in

peak tailing.
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Column: C18 bonded phase with high carbon load (e.g., Agilent Zorbax Eclipse XDB-C18).

Mobile Phase:

A: Water + 0.1% TFA (Trifluoroacetic acid) or Ammonium Formate (pH 8.0).

B: Acetonitrile.

Note: Basic buffers (pH > 7) are preferred to keep the amine unprotonated for better peak

shape, provided the column is alkali-resistant.

Gradient: 5% B to 95% B over 20 minutes.

Detection: UV at 254 nm (Pyridine absorption) and 210 nm (Amide).

Mass Spectrometry (ESI-MS)
Ionization: Electrospray Ionization (Positive Mode).

Expected Ion: [M+H]

= 248.14.

Fragmentation Pattern:

Look for loss of the quinuclidine ring (m/z ~126) or the pyridine-carbonyl fragment.

Diagnostic peak: m/z 110 (2-hydroxypyridine-3-acylium ion).

NMR Spectroscopy
1H NMR (DMSO-d6):

12.0 ppm (Broad s, 1H, NH of Pyridone).

9.5 ppm (d, 1H, Amide NH).

8.3, 7.6, 6.4 ppm (Pyridine ring protons).

4.0 ppm (m, 1H, Quinuclidine CH-N).
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1.5–3.2 ppm (Multiplets, aliphatic quinuclidine protons).

Part 4: Biological Context & Mechanism[5]
This specific C13H17N3O2 scaffold is a structural analog of 5-HT3 antagonists (like

Palonosetron) and

7 nAChR agonists.

Mechanism: The basic quinuclidine nitrogen mimics the quaternary ammonium of

acetylcholine, interacting with the cation-pi site in the receptor binding pocket. The pyridine

carbonyl forms hydrogen bonds with the receptor backbone.

Application: These derivatives are investigated for treating cognitive deficits (Schizophrenia,

Alzheimer's) and chemotherapy-induced nausea.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11791087?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

